![molecular formula C20H23FN2O2 B331794 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one](/img/structure/B331794.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group and a phenoxybutanoyl group attached to a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 4-fluorophenylpiperazine. This can be achieved through the reaction of 4-fluoroaniline with piperazine under appropriate conditions.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 2-phenoxybutanoyl chloride. This reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反应分析
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-4-(2-phenoxybutanoyl)piperazine
- 1-(4-Bromophenyl)-4-(2-phenoxybutanoyl)piperazine
- 1-(4-Methylphenyl)-4-(2-phenoxybutanoyl)piperazine
Uniqueness
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
属性
分子式 |
C20H23FN2O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-phenoxybutan-1-one |
InChI |
InChI=1S/C20H23FN2O2/c1-2-19(25-18-6-4-3-5-7-18)20(24)23-14-12-22(13-15-23)17-10-8-16(21)9-11-17/h3-11,19H,2,12-15H2,1H3 |
InChI 键 |
VPBLAAGGZAVBLB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 |
规范 SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


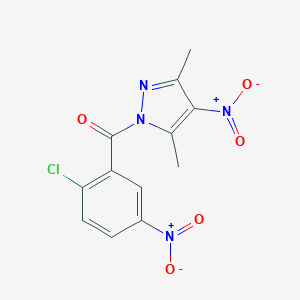
![5-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-nitrobenzamide](/img/structure/B331714.png)
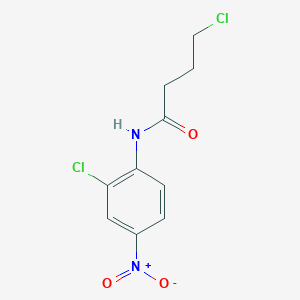
![4-{4-[(3-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(2-chloro-5-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331717.png)
![Methyl 6-tert-butyl-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331718.png)
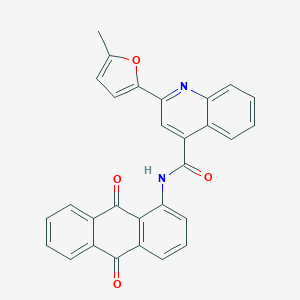
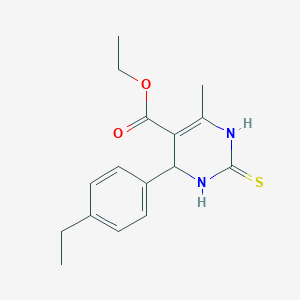

![isopropyl 2-({[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331725.png)
![4-[(3-bromo-5-ethoxy-4-methoxyphenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B331726.png)
![Ethyl 6-tert-butyl-2-{[(4-fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331727.png)
![ethyl 2-[({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331733.png)
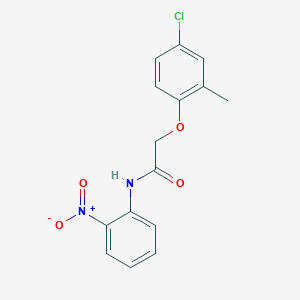
![4-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-(2-chloro-4,5-difluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331735.png)
